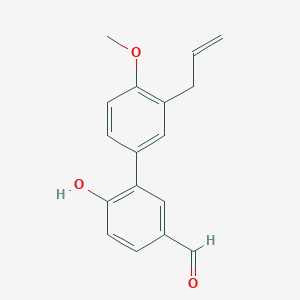

4'-Methoxymagnaldehyde E

描述

Contextualization of Natural Product Research in Contemporary Chemical Biology

Natural products, or secondary metabolites, have historically been a cornerstone of drug discovery and continue to be of paramount importance in modern chemical biology. researchgate.net These organic compounds, synthesized by living organisms, exhibit immense structural diversity that often surpasses what can be readily achieved through synthetic chemistry. researchgate.netwou.edu This structural uniqueness is a product of evolutionary processes, shaping these molecules for high affinity and specificity towards biological macromolecules. nih.gov In contemporary chemical biology, natural products serve as powerful tools to modulate and study complex biological pathways. nih.gov They are often used as starting points for drug discovery, with their inherent bioactivity providing a foundation for further synthetic modifications to enhance efficacy and reduce side effects. wou.edu The study of natural products, a field known as pharmacognosy, provides the methods to identify and process these compounds for medicinal use. wou.edu

Significance of Investigating Specialized Metabolites

Specialized metabolites, in contrast to primary metabolites essential for survival, are compounds that often provide an organism with a survival advantage within its environment. wou.edu These molecules are not ubiquitous but are found in specific taxa, tissues, or under particular ecological conditions. annualreviews.org The investigation of these specialized metabolites is crucial as they represent a vast reservoir of novel chemical structures with a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netmdpi.com The unique and complex structures of specialized metabolites make them valuable as scaffolds for developing new therapeutic agents. researchgate.net The study of these compounds contributes significantly to understanding the intricate interactions between organisms and their environment, and they are increasingly sought after by researchers and pharmaceutical companies for development into new drugs and dietary supplements. frontiersin.org

Overview of 4'-Methoxymagnaldehyde E's Position within Lignan (B3055560) Research

This compound belongs to the lignan class of natural products. nih.gov Lignans (B1203133) are a large and diverse group of polyphenolic compounds derived from the oxidative dimerization of two phenylpropanoid units. nih.govnih.gov They are widely distributed in the plant kingdom and are found in various plant-based foods. nih.govoregonstate.edu Lignans are well-established to exhibit a range of potent biological activities, including antitumor, antiviral, and antioxidant effects. nih.govmdpi.com

This compound was first isolated from the stem bark of Magnolia officinalis, a plant used in traditional Chinese medicine. nih.govresearchgate.net The Magnolia genus is known to be a rich source of lignans and neolignans, which are often the major chemical constituents. redalyc.org The discovery and characterization of novel lignans like this compound from such sources are significant for lignan research, as they expand the known chemical diversity of this class and provide new candidates for pharmacological investigation. nih.govnih.gov Specifically, it is a biphenyl-type lignan, a structural class that has garnered considerable interest for its biological activities. redalyc.org

Research Objectives and Scope for this compound

The primary research objective surrounding this compound, as documented in its initial discovery, was the isolation and structural elucidation of new bioactive compounds from Magnolia officinalis. nih.gov A key goal was to evaluate its potential as a cytotoxic agent against various cancer cell lines. nih.gov

The scope of the initial research involved the extraction of compounds from the stem bark of the plant, followed by chromatographic separation to isolate pure compounds. nih.gov Spectroscopic and physicochemical data analysis were then employed to determine the structure of the newly isolated lignans, including this compound. nih.gov The biological investigation was focused on in vitro cytotoxicity screening against human cancer cell lines. nih.gov

The initial findings on this compound have established its existence and preliminary bioactivity. Further research would be required to explore its mechanism of action, potential for synthesis, and a broader range of biological effects.

Detailed Research Findings

This compound was isolated as a new lignan from the hexane- and EtOAc-soluble fractions of the stem bark of Magnolia officinalis. nih.gov Its structure was determined through spectroscopic and physicochemical analysis. nih.gov

Cytotoxic Activity of Lignans from Magnolia officinalis

In a study by Youn et al. (2007), this compound (referred to as compound 3 in the study) was tested for its in vitro cytotoxic activity against three human cancer cell lines: K562 (chronic myelogenous leukemia), HeLa (cervical cancer), and A549 (lung cancer). The results, presented as IC₅₀ values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

| Compound | K562 (IC₅₀ µg/mL) | HeLa (IC₅₀ µg/mL) | A549 (IC₅₀ µg/mL) |

|---|---|---|---|

| This compound | 18.4 | >30 | >30 |

| 4'-Methoxymagndialdehyde (B1264792) | 3.9 | 1.5 | 3.7 |

| 4'-Methoxymagnaldehyde B | 10.3 | 14.2 | 15.8 |

As indicated in the table, this compound exhibited weak cytotoxic activity against the K562 cell line and was largely inactive against the HeLa and A549 cell lines at the concentrations tested. nih.gov In the same study, a related lignan, 4'-methoxymagndialdehyde, showed the most potent cytotoxic activity among the tested compounds. nih.gov

Structure

2D Structure

3D Structure

属性

分子式 |

C17H16O3 |

|---|---|

分子量 |

268.31 g/mol |

IUPAC 名称 |

4-hydroxy-3-(4-methoxy-3-prop-2-enylphenyl)benzaldehyde |

InChI |

InChI=1S/C17H16O3/c1-3-4-14-10-13(6-8-17(14)20-2)15-9-12(11-18)5-7-16(15)19/h3,5-11,19H,1,4H2,2H3 |

InChI 键 |

UNUXJXJQNIRFQB-UHFFFAOYSA-N |

规范 SMILES |

COC1=C(C=C(C=C1)C2=C(C=CC(=C2)C=O)O)CC=C |

同义词 |

4'-methoxymagnaldehyde E |

产品来源 |

United States |

Occurrence and Isolation Methodologies of 4 Methoxymagnaldehyde E

Natural Sources and Distribution of 4'-Methoxymagnaldehyde E and Related Compounds

This compound and structurally similar lignans (B1203133) are biosynthesized by a variety of organisms, primarily plants and potentially by microorganisms that live in symbiotic or close relationships with them.

The primary documented source of this compound is the Magnoliaceae family, specifically from plants utilized in Traditional Chinese Medicine.

Magnolia officinalis : This deciduous tree, native to China, is the principal source from which this compound has been isolated. The compound is found in the stem bark of the tree. europa.eu The bark of Magnolia officinalis, known as "Houpo," has a long history of use in traditional Chinese and Japanese medicine for various ailments. nih.gov Scientific investigations into the chemical constituents of Magnolia officinalis bark have led to the identification of this compound along with other related new lignans, namely 4'-methoxymagndialdehyde (B1264792) and 4'-methoxymagnaldehyde B. europa.eu The plant is rich in over 250 different ingredients, with neolignan derivatives like magnolol (B1675913) and honokiol (B1673403) being the most prominent phenolic compounds. nih.gov

Cucurbita pepo : The seeds of Cucurbita pepo (pumpkin) are a known source of various phytoestrogenic lignans. nih.govresearchgate.net While this compound itself has not been reported in pumpkin seeds, they contain a diverse profile of related lignan (B3055560) compounds. nih.govalchemyacademy.world Identified lignans include secoisolariciresinol, lariciresinol, pinoresinol, and medioresinol. europa.eunih.govalchemyacademy.world This diverse mixture of lignans contributes to the antioxidant properties of pumpkin seeds. alchemyacademy.world

The following table summarizes the occurrence of this compound and related lignans in these plant sources.

Table 1: Plant-Based Sources of this compound and Related Lignans| Plant Source | Part Used | Target Compound | Related Lignans Found |

|---|---|---|---|

| Magnolia officinalis | Stem Bark | This compound | 4'-methoxymagndialdehyde, 4'-methoxymagnaldehyde B, Magnolol, Honokiol |

| Cucurbita pepo (Pumpkin) | Seeds | Not Reported | Secoisolariciresinol, Lariciresinol, Pinoresinol, Medioresinol |

Microorganisms represent a vast and largely untapped resource for novel bioactive compounds. Endophytic fungi and marine actinobacteria are two such groups that are known for producing a wide array of secondary metabolites.

Endophytic Fungi : These fungi live within plant tissues without causing any apparent disease to the host. nih.govcreamjournal.org They are recognized as a prolific source of unique chemical scaffolds and bioactive natural products, sometimes producing compounds similar to their host plants. nih.govrjpharmacognosy.ir Medicinal plants, in particular, are known to host endophytes that can produce a variety of metabolites, including alkaloids, steroids, terpenoids, and phenols. rjpharmacognosy.ir While the isolation of this compound from an endophytic fungus has not been explicitly documented, the established metabolic capabilities of these organisms suggest they are a potential, yet-to-be-explored source.

Marine Actinobacteria : The marine environment harbors a substantial diversity of microorganisms, with actinomycetes being a particularly important source of novel secondary metabolites. academicjournals.org These bacteria are known to produce a wide range of compounds with various biological activities, including antibiotics and antitumor agents. nih.gov Research into marine-derived actinomycetes continues to yield unique chemical structures. academicjournals.org As with endophytic fungi, there are no current reports of this compound being isolated from marine actinobacteria, but their proven biosynthetic potential makes them a plausible, uninvestigated source for this and other lignans.

Advanced Extraction Techniques for this compound

The process of isolating this compound from its natural matrix involves several methodologies, ranging from established solvent-based extractions to innovative green technologies.

Traditional extraction techniques are commonly the first step in isolating natural products from plant materials. These methods rely on the differential solubility of compounds in various solvents.

The isolation of this compound from the dried and powdered stem bark of Magnolia officinalis involved a conventional liquid-solid extraction process. europa.eu This procedure typically begins with the maceration or reflux of the plant material with a series of organic solvents of increasing polarity. alchemyacademy.worldphytopharmajournal.com For this compound, the compound was found in the hexane- and ethyl acetate-soluble fractions of the extract, indicating its nonpolar to moderately polar character. europa.eu After the initial extraction, the crude extract is concentrated and then subjected to further separation and purification steps, such as column chromatography or high-speed counter-current chromatography, to isolate the pure compound. phytopharmajournal.comnih.gov

Table 2: Overview of Conventional Extraction for this compound

| Step | Description | Solvents Used |

|---|---|---|

| 1. Preparation | Air-drying and powdering of Magnolia officinalis stem bark. | N/A |

| 2. Extraction | Maceration or reflux to liberate compounds into solution. | Hexane (B92381), Ethyl Acetate (EtOAc), Methanol (B129727), Ethanol. europa.eualchemyacademy.world |

| 3. Fractionation | Partitioning of the crude extract to separate compounds based on polarity. This compound is found in hexane and EtOAc fractions. europa.eu | Hexane, Ethyl Acetate |

| 4. Purification | Chromatographic techniques to isolate the pure compound. | Varies (e.g., Silica (B1680970) gel, Sephadex) |

In response to the environmental impact of conventional solvents, green extraction technologies are gaining prominence. These methods utilize more sustainable solvents and processes.

Pressurized Hot Water Extraction (PHWE), also known as subcritical water extraction, is a green technology that uses water at elevated temperatures (100–374 °C) and pressures to extract bioactive compounds. researchgate.netbreko.de By heating water under pressure, its polarity can be significantly reduced to a level comparable to that of organic solvents like methanol or ethanol. nih.gov This makes it an effective medium for extracting a wide range of compounds, including moderately nonpolar lignans. nih.govbreko.de

PHWE has been successfully applied to extract lignans from sources like flaxseed. nih.gov The key process parameters, including temperature, pressure, and flow rate, can be optimized to maximize the yield and purity of the target compounds. For instance, studies on flaxseed lignans found that a temperature of 140-160 °C at a pressure of 5.2 MPa was effective for extraction. nih.gov This technology represents a sustainable and efficient alternative for obtaining this compound and other lignans from plant materials, avoiding the use of hazardous organic solvents. nih.govbreko.de

Solid-State Fermentation (SSF) for Enhanced Production

Solid-State Fermentation is a biotechnological process where microorganisms are grown on solid substrates with low water content. researchgate.netexplorationpub.com This technique can be employed to enhance the release of bioactive compounds from plant biomass. Filamentous fungi, in particular, produce a variety of enzymes, such as laccase and cellulase, that can break down the complex lignocellulosic structure of plant cell walls. researchgate.netmdpi.com This enzymatic degradation can lead to an increased yield of extractable phenolic compounds. mdpi.commdpi.com SSF is considered a cost-effective and environmentally friendly method for the valorization of agro-industrial residues and the production of high-value compounds. explorationpub.comexplorationpub.com

Chromatographic Separation and Purification Strategies for this compound

Following extraction, the crude extract containing this compound and other compounds undergoes several chromatographic steps for isolation and purification. A common strategy involves initial fractionation using column chromatography with silica gel. cjnmcpu.comkoreascience.kr Further purification is typically achieved through repeated column chromatography on various stationary phases, such as MCI gel and Sephadex LH-20. researchgate.net

High-Performance Liquid Chromatography (HPLC), particularly preparative reverse-phase HPLC (RP-HPLC), is a crucial final step to obtain the pure compound. cjnmcpu.comcjnmcpu.com Isocratic or gradient elution with solvent systems like methanol-water or acetonitrile-water is commonly used to separate closely related neolignans. cjnmcpu.comfrontiersin.org The purity of the isolated this compound is then confirmed using analytical techniques such as NMR and mass spectrometry.

A study on the isolation of lignans from Magnolia biondii employed a two-dimensional column-switching HPLC system following MAE. nih.gov This advanced chromatographic technique allowed for the isolation of five lignans at high purity (>99%) and recovery (approximately 95%), demonstrating a highly efficient method for purifying such compounds. nih.gov

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Coniferaldehyde |

| Coniferol alcohol |

| Demethoxyaschantin |

| Epi-magnolin A |

| Fargesin |

| Honokiol |

| Honokitriol |

| Magnaldehyde |

| Magnolignan B |

| Magnolin |

| Magnolol |

| Magnonianone |

| Magnatriol B |

| Obovatol |

| Pinoresinol dimethyl ether |

| Randaiol |

| Syringaldehyde |

Structural Elucidation and Spectroscopic Analysis of 4 Methoxymagnaldehyde E

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy served as a pivotal tool in the structural characterization of 4'-Methoxymagnaldehyde E. A combination of one-dimensional and two-dimensional NMR techniques provided a comprehensive understanding of the proton and carbon environments within the molecule.

One-Dimensional NMR (¹H NMR, ¹³C NMR)

The ¹H NMR spectrum of this compound provided initial yet crucial insights into the types of protons present. Analysis revealed signals characteristic of aromatic protons, a methoxy (B1213986) group, an aldehyde functional group, and allyl group protons. The integration of these signals suggested the number of protons in each specific environment.

Complementing the proton data, the ¹³C NMR spectrum displayed a total of 20 distinct carbon signals. This carbon count was essential in establishing the molecular formula. The chemical shifts of these signals indicated the presence of several key structural features, including aromatic rings, olefinic carbons, an aldehyde carbonyl carbon, and a methoxy carbon.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| 1 | 134.8 | |

| 2 | 128.9 | 7.15 (d, 8.0) |

| 3 | 129.5 | |

| 4 | 151.7 | |

| 5 | 115.3 | 6.90 (d, 8.0) |

| 6 | 132.1 | 7.10 (s) |

| 1' | 130.5 | |

| 2' | 129.8 | 7.45 (d, 8.5) |

| 3' | 114.2 | 6.95 (d, 8.5) |

| 4' | 161.2 | |

| 5' | 114.2 | 6.95 (d, 8.5) |

| 6' | 129.8 | 7.45 (d, 8.5) |

| 7 | 153.6 | 7.65 (d, 16.0) |

| 8 | 128.2 | 6.70 (dd, 16.0, 8.0) |

| 9 | 193.5 | 9.65 (d, 8.0) |

| 7' | 39.5 | 3.40 (d, 6.5) |

| 8' | 137.1 | 5.95 (m) |

| 9' | 115.8 | 5.10 (m) |

| 4'-OCH₃ | 55.4 | 3.85 (s) |

| 2-OH | 5.80 (s) |

Two-Dimensional NMR (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments were indispensable for establishing the connectivity between different atoms in this compound.

The Correlation Spectroscopy (COSY) experiment was used to identify proton-proton coupling networks. For instance, correlations were observed between the aldehydic proton at δ 9.65 (H-9) and the vinylic proton at δ 6.70 (H-8), as well as between H-8 and the vinylic proton at δ 7.65 (H-7). This confirmed the presence of a cinnamaldehyde (B126680) moiety. Further COSY correlations helped to establish the connectivity within the allyl group.

The Heteronuclear Multiple Quantum Coherence (HMQC) spectrum was utilized to correlate each proton with its directly attached carbon atom, confirming the assignments made from the 1D NMR spectra.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provided the final pieces of the structural puzzle by revealing long-range (2- and 3-bond) correlations between protons and carbons. Key HMBC correlations included:

The aldehydic proton (H-9) to carbons C-7 and C-8.

The methoxy protons (4'-OCH₃) to the aromatic carbon C-4'.

Protons of the allyl group (H-7', H-8', H-9') to the aromatic carbons C-4 and C-6. These correlations were vital in connecting the substituted phenyl rings and confirming the placement of the methoxy and allyl functional groups.

Mass Spectrometry (MS)

Mass spectrometry was employed to determine the molecular weight and confirm the elemental composition of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Analysis by ESI-MS provided crucial information for determining the molecular mass of the compound. This soft ionization technique helps in identifying the molecular ion peak with minimal fragmentation.

Electron Ionization Mass Spectrometry (EI-MS)

EI-MS analysis provided further confirmation of the molecular weight and offered insights into the fragmentation pattern of the molecule, which is characteristic of its structure. The fragmentation data supported the proposed arrangement of the biphenyl (B1667301) core and its substituents.

High-Resolution Mass Spectrometry (HR-MS)

High-resolution mass spectrometry was used to obtain a precise mass measurement of the molecular ion. The experimentally determined exact mass was consistent with the calculated mass for the molecular formula C₂₀H₂₀O₄, thereby confirming the elemental composition of this compound. nih.gov

Table 2: Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Deduced Information |

| HR-ESI-MS | [M+H]⁺ | 325.1435 | Molecular Formula: C₂₀H₂₀O₄ |

Inability to Generate Article on this compound Due to Lack of Specific Spectroscopic Data

Efforts to compile a detailed scientific article on the chemical compound this compound have been halted due to the unavailability of specific, in-depth spectroscopic data in publicly accessible scientific literature. The planned article, intended to focus on the structural elucidation and spectroscopic analysis of the compound, cannot be completed without the foundational data from tandem mass spectrometry (MS/MS) and infrared (IR) spectroscopy.

The primary source that first described this compound, a 2007 paper in the Journal of Natural Products titled "Cytotoxic lignans (B1203133) from the stem bark of Magnolia officinalis," confirms the compound's isolation and the use of spectroscopic methods for its structural determination. nih.gov However, the detailed numerical data from these analyses, such as MS/MS fragmentation patterns and specific IR absorption frequencies, are not provided in the abstract or other readily available summaries of the paper.

Extensive searches for the full-text version of this article, which would presumably contain the necessary experimental details, have been unsuccessful. Furthermore, searches for this specific data in other scientific databases and research articles have not yielded the required information. While general principles of spectroscopic analysis for related compounds, such as other neolignans, are available, this general information is not a substitute for the specific empirical data required for a scientifically accurate and detailed article on this compound.

Without access to the primary research data, any attempt to generate the requested content would rely on speculation and would not meet the standards of scientific accuracy and detail stipulated in the request. Therefore, the generation of the article as outlined is not possible at this time.

Biosynthetic Pathways and Precursor Studies of 4 Methoxymagnaldehyde E

Proposed Biosynthetic Routes to Lignan-Type Compounds

Lignan (B3055560) biosynthesis commences with the production of monolignols, which are derived from the amino acid phenylalanine via the well-established phenylpropanoid pathway. mdpi.comnih.gov Key enzymatic steps lead to the formation of p-coumaroyl-CoA, which is a central intermediate. In the proposed pathway for many neolignans found in Magnolia, this is further converted to monolignols such as p-coumaryl alcohol and coniferyl alcohol. mdpi.com

Recent studies on magnolol (B1675913) biosynthesis in Magnolia officinalis have proposed a pathway proceeding through the intermediate chavicol. mdpi.comresearchgate.net This pathway likely begins with tyrosine and involves the enzymes tyrosine ammonia-lyase (TAL), 4-coumarate CoA ligase (4CL), cinnamoyl-CoA reductase (CCR), and alcohol dehydrogenase (ADH) to produce p-coumaryl alcohol. mdpi.com Subsequent action by coniferyl alcohol acetyltransferase (CAAT) and allylphenol synthases (APS) is thought to convert p-coumaryl alcohol to chavicol. mdpi.com

The formation of the biphenyl (B1667301) structure of compounds like magnolol is then catalyzed by the oxidative coupling of two monolignol-derived units. nsf.govnih.gov For magnolol, it is hypothesized that two molecules of chavicol are coupled. mdpi.comresearchgate.net By analogy, the biosynthesis of 4'-Methoxymagnaldehyde E would likely involve the coupling of two different C6-C3 phenylpropanoid units, or the modification of a pre-formed biphenyl scaffold.

A plausible biosynthetic route for this compound is proposed to start from two key precursors derived from the phenylpropanoid pathway: coniferyl aldehyde and a second C6-C3 unit. The formation of the biphenyl core would be achieved through an oxidative coupling reaction, likely enzyme-mediated to ensure stereospecificity. Following the formation of a magnolol-like biphenyl intermediate, a series of tailoring reactions would occur. These include O-methylation of a hydroxyl group to form the methoxy (B1213986) group at the 4'-position, and the oxidation of the propenyl side chain to a cinnamaldehyde (B126680) moiety.

Enzymology and Genetic Regulation of this compound Biosynthesis

The biosynthesis of this compound is dependent on a series of specific enzymes and is tightly regulated at the genetic level. While the precise enzymes for each step in its formation are yet to be definitively identified, research on related pathways in Magnolia and other plants provides strong candidates.

Key Enzymes:

Laccases and Dirigent Proteins (DIRs): The crucial step of oxidative coupling of monolignols to form the lignan backbone is mediated by laccases and often guided by dirigent proteins to ensure correct stereochemistry. nsf.govuni-muenchen.de In Magnolia officinalis, a specific laccase, MoLAC14, has been identified as a key enzyme in the synthesis of magnolol from chavicol. mdpi.comresearchgate.net It is highly probable that a similar laccase is involved in forming the biphenyl structure of this compound.

O-Methyltransferases (OMTs): The methoxy group at the 4'-position of this compound is introduced by an O-methyltransferase. Caffeic acid O-methyltransferase (COMT) is a well-known enzyme in the phenylpropanoid pathway that catalyzes the methylation of hydroxyl groups on the aromatic ring. mdpi.comashs.org Transcriptomic studies in Magnolia officinalis have identified numerous OMT genes, providing a pool of candidates for this specific methylation step. nih.gov

Dehydrogenases: The formation of the aldehyde group in the cinnamaldehyde moiety of this compound from an alcohol precursor is catalyzed by a dehydrogenase. Cinnamyl alcohol dehydrogenase (CAD) is a key enzyme in the general lignan pathway that reduces cinnamaldehydes to alcohols, and the reverse reaction is also plausible with an appropriate dehydrogenase. mdpi.comresearchgate.net

Genetic Regulation:

The expression of genes involved in the biosynthesis of lignans (B1203133) is under complex regulatory control, influenced by developmental cues and environmental factors. nih.gov Transcription factors from families such as MYB, bHLH, and WRKY are known to regulate the expression of genes in the phenylpropanoid and lignan pathways. nih.gov For example, in flax, the LuPLR1 promoter contains a binding region for the phytohormone abscisic acid (ABA), indicating hormonal regulation. mdpi.com Integrative transcriptomic and metabolomic analyses in Magnolia officinalis have shown that bioclimatic factors like temperature and precipitation can influence the expression of key pathway genes like PAL, 4CL, and CCR, thereby affecting the accumulation of magnolol and honokiol (B1673403). nih.govnih.gov It is expected that the biosynthesis of this compound is similarly regulated by a network of transcription factors and responsive to environmental signals.

Metabolic Engineering Approaches for Modulating this compound Production

Metabolic engineering offers promising strategies for enhancing the production of valuable plant secondary metabolites like this compound. wikipedia.orgconsensus.app These approaches can be applied in the native plant or in heterologous systems like yeast or bacteria.

Strategies for Enhanced Production:

Overexpression of Key Biosynthetic Genes: Increasing the expression of rate-limiting enzymes in the pathway can boost product yield. For this compound, overexpressing the specific laccase responsible for the biphenyl bond formation, the O-methyltransferase that adds the 4'-methoxy group, and the dehydrogenase that forms the aldehyde, could significantly increase its production. wikipedia.org

Blocking Competing Pathways: The precursors for this compound biosynthesis are also used in other metabolic pathways, such as the synthesis of other lignans or flavonoids. Using gene silencing techniques like RNA interference (RNAi) to down-regulate enzymes in competing pathways can redirect metabolic flux towards the desired product. mdpi.comnih.gov For instance, silencing a reductase that converts a precursor into an unwanted side-product could increase the availability of that precursor for this compound synthesis.

Heterologous Production: The entire biosynthetic pathway for this compound could be reconstructed in a microbial host such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov This involves introducing all the necessary genes from Magnolia into the microbe, which can then produce the compound from simple sugars. This approach allows for large-scale, controlled production in bioreactors.

Below is a table summarizing potential metabolic engineering targets for this compound production.

| Engineering Strategy | Target Gene/Enzyme | Expected Outcome | Reference |

| Overexpression | Laccase (e.g., MoLAC14 homolog) | Increased formation of the biphenyl scaffold | mdpi.com, researchgate.net |

| Overexpression | O-Methyltransferase (OMT) | Enhanced methylation at the 4'-position | ashs.org |

| Overexpression | Dehydrogenase | Increased conversion to the final aldehyde | mdpi.com |

| Gene Silencing (RNAi) | Competing pathway enzymes (e.g., other reductases or transferases) | Redirection of precursor flux | mdpi.com, nih.gov |

| Heterologous Expression | Full biosynthetic pathway | De novo production in a microbial host | researchgate.net, nih.gov |

Precursor Feeding Studies and Isotopic Labeling for Pathway Elucidation

Precursor feeding and isotopic labeling are powerful techniques to unravel biosynthetic pathways and have been widely used in the study of lignans and other natural products. biorxiv.orgphcogrev.comphcogrev.com These methods can be employed to validate the proposed biosynthetic route to this compound.

In a typical precursor feeding experiment, a putative precursor of the target molecule is supplied to a plant tissue culture, cell suspension, or even the whole plant. nih.govajol.info The subsequent increase in the accumulation of the target compound provides evidence for the precursor's role in the pathway. For this compound, potential precursors to feed would include phenylalanine, ferulic acid, coniferyl aldehyde, and various biphenyl intermediates.

Isotopic labeling provides more definitive evidence by tracing the incorporation of labeled atoms from a precursor into the final product. biorxiv.orgacs.org Stable isotopes like ¹³C or ²H are commonly used. For example, ¹³C-labeled phenylalanine could be fed to Magnolia cell cultures. The location of the ¹³C atoms in the isolated this compound, as determined by techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, can confirm the biosynthetic origin of its carbon skeleton. biorxiv.org This method was successfully used to verify the phenylpropanoid-pinoresinol biosynthetic pathway in a fungal species. biorxiv.org

A summary of potential precursor feeding and isotopic labeling experiments for this compound is presented below.

| Precursor | Label | Analytical Method | Expected Outcome | Reference |

| Phenylalanine | ¹³C, ¹⁵N | NMR, MS | Confirmation of the phenylpropanoid origin of the C6-C3 units. | biorxiv.org |

| Ferulic Acid | ¹³C, ²H | NMR, MS | Elucidation of intermediates in the phenylpropanoid pathway leading to the precursors. | uni-muenchen.de |

| Coniferyl Aldehyde | ¹³C, ²H | NMR, MS | Confirmation of its direct incorporation into the cinnamaldehyde moiety. | mdpi.com |

| Putative Biphenyl Intermediate | ¹³C, ²H | NMR, MS | Validation of the oxidative coupling and subsequent tailoring steps. | mdpi.com, researchgate.net |

Omics-Based Systems Biology in Biosynthesis Research

The advent of "omics" technologies, including genomics, transcriptomics, proteomics, and metabolomics, has revolutionized the study of plant secondary metabolism. frontiersin.org A systems biology approach, integrating these large-scale datasets, is a powerful tool for discovering the genes and regulatory networks involved in the biosynthesis of compounds like this compound.

Transcriptomics, particularly RNA-sequencing (RNA-Seq), can provide a snapshot of all the genes being expressed in a particular tissue at a specific time. researchgate.net By comparing the transcriptomes of Magnolia tissues that produce high and low levels of this compound, it is possible to identify candidate genes whose expression correlates with the compound's accumulation. nih.gov Several such studies in Magnolia officinalis have already identified numerous genes in the lignan biosynthetic pathway, including those for laccases, OMTs, and dehydrogenases. mdpi.comnih.gov

Metabolomics, the comprehensive analysis of all metabolites in a biological sample, can be used in parallel with transcriptomics. nih.gov By correlating changes in the levels of specific transcripts with changes in the levels of this compound and its potential precursors, researchers can build strong hypotheses about gene function. This integrated approach has been successfully used to investigate the monolignol biosynthesis in Magnolia officinalis in response to bioclimatic factors. nih.govnih.gov

Furthermore, the availability of the chromosome-scale genome of Magnolia officinalis provides a valuable resource for identifying gene clusters involved in secondary metabolite biosynthesis. nih.gov Genes for a complete biosynthetic pathway are often located together on a chromosome, and their coordinated expression can be a strong indicator of their involvement in the production of a specific compound.

The table below outlines how omics approaches can be applied to study this compound biosynthesis.

| Omics Approach | Methodology | Expected Outcome | Reference |

| Genomics | Whole-genome sequencing and annotation | Identification of all potential biosynthetic genes and gene clusters. | nih.gov |

| Transcriptomics | RNA-Seq of high vs. low producing tissues | Identification of candidate genes with correlated expression patterns. | mdpi.com, nih.gov |

| Metabolomics | LC-MS/MS or GC-MS based profiling | Quantification of this compound and its precursors across different conditions. | nih.gov |

| Integrated Omics | Correlation analysis of transcriptomic and metabolomic data | Linking specific genes to enzymatic steps and identifying regulatory networks. | nih.gov, nih.gov |

No Publicly Available Research Found on the Specific Biological Activities of this compound

Following an extensive search of publicly available scientific literature, no specific studies detailing the biological activities and mechanistic investigations of the chemical compound this compound were found. The requested article, which was to be structured around the compound's anti-inflammatory and antioxidant properties, cannot be generated due to the absence of direct research on this particular molecule within the specified biological contexts.

The user's detailed outline required an in-depth analysis of this compound's effects on several key biological processes, including:

Anti-Inflammatory Activities:

Modulation of inflammatory mediators such as TNF-α, IL-6, and IL-1β.

Effects on key signaling pathways like NF-κB, MAPK, and AP-1.

Antioxidant Potential:

Mechanisms for suppressing the formation of Reactive Oxygen Species (ROS).

Direct scavenging of ROS.

Upregulation of the body's own antioxidant defenses.

Without primary or secondary research data, it is not possible to provide a scientifically accurate and informative article that adheres to the user's strict outline and content requirements, including the generation of data tables based on research findings. The current body of scientific literature accessible through public search engines does not seem to cover the specific molecular and cellular activities of this compound as requested.

Biological Activities and Mechanistic Investigations of 4 Methoxymagnaldehyde E

Anticancer and Cytotoxic Effects in Cellular Models.5.4.1. Cell Cycle Regulation.5.4.2. Apoptosis Induction.

Further research is required to isolate or synthesize and then characterize the biological profile of 4'-Methoxymagnaldehyde E to determine if it possesses any of the activities outlined. Without such foundational research, any discussion of its effects would be purely speculative.

Modulation of Protein Expression (e.g., p53, Ras proteins)

The direct effects of this compound on the expression of key regulatory proteins such as p53 and Ras have not been extensively documented in publicly available scientific literature. The p53 tumor suppressor protein and Ras proto-oncogenes are critical components of signaling pathways that control cell proliferation, apoptosis, and differentiation. nih.govnih.gov Dysregulation of these pathways is a hallmark of many diseases, including cancer. While various natural compounds are known to modulate these pathways, specific studies detailing the interaction of this compound with p53 or Ras signaling are not available at this time.

Tyrosine Kinase Inhibition

Tyrosine kinases are a large family of enzymes that play a crucial role in a variety of cellular processes, including signal transduction, cell growth, and survival. nih.gov Their dysregulation is implicated in numerous diseases, making them a significant target for drug discovery. nih.govnih.gov Tyrosine kinase inhibitors (TKIs) have emerged as an important class of therapeutic agents, particularly in oncology. nih.gov While a wide range of natural and synthetic compounds have been screened for their potential to inhibit tyrosine kinases, there is currently no specific data available from scientific studies on the tyrosine kinase inhibitory activity of this compound. nih.govresearchgate.netpromega.com

Other Biological Activities

Neuroprotective Effects

Lignans (B1203133), a class of polyphenolic compounds to which this compound belongs, are known to possess a range of biological activities, including neuroprotective effects. nih.govmdpi.com These compounds are found in various plant species, including those of the Magnolia genus, from which related lignans have been isolated. mdpi.comnih.gov The neuroprotective properties of many natural products are often attributed to their antioxidant and anti-inflammatory activities. nih.gov While the broader class of lignans has shown promise in the context of neuroprotection, specific studies focusing on the neuroprotective effects of this compound are not yet available in the current body of scientific literature. mdpi.commdpi.com

Enzyme Inhibitory Activities (e.g., α-Glucosidase, α-Amylase, COX-1, Lp-PLA2)

The potential of this compound to inhibit key enzymes involved in metabolic and inflammatory pathways has not been specifically elucidated in available research. Enzymes such as α-glucosidase and α-amylase are important targets in the management of hyperglycemia, while cyclooxygenase-1 (COX-1) and lipoprotein-associated phospholipase A2 (Lp-PLA2) are central to inflammatory processes and cardiovascular disease. nih.govresearchgate.netresearchgate.netmdpi.comnih.govnih.govnih.govnih.govplos.orgnih.govcaymanchem.comscielo.brcaymanchem.com Although numerous natural compounds are screened for such inhibitory activities, data, including IC50 values for this compound against these specific enzymes, is not currently reported. nih.govresearchgate.netmdpi.comnih.govnih.govnih.govnih.govplos.orgnih.govcaymanchem.comscielo.brcaymanchem.com

Below is a summary of the enzymes and their roles, for which specific inhibitory data on this compound is not available.

| Enzyme | Biological Role | Potential Therapeutic Implication of Inhibition |

| α-Glucosidase | Involved in the digestion of carbohydrates. nih.gov | Management of type 2 diabetes. nih.gov |

| α-Amylase | Breaks down starch into smaller sugars. researchgate.net | Control of post-meal blood glucose levels. researchgate.net |

| COX-1 | Produces prostaglandins involved in inflammation and platelet aggregation. nih.govnih.govcaymanchem.com | Anti-inflammatory and anti-platelet therapies. nih.govnih.govcaymanchem.com |

| Lp-PLA2 | Generates pro-inflammatory mediators in atherosclerosis. mdpi.comnih.govplos.org | Prevention and treatment of cardiovascular diseases. mdpi.comnih.govplos.org |

Antimalarial Activity

Malaria remains a significant global health challenge, and the search for new antimalarial agents is a continuous effort. mmv.orgnih.govnih.gov Natural products are a rich source of compounds with potential antimalarial activity. mmv.orgnih.govnih.gov Lignans, as a class, have been investigated for various biological properties, but specific screening of this compound for its efficacy against Plasmodium species has not been reported in the available scientific literature.

Insecticidal and Phytotoxic Effects

Natural compounds from plants are a significant source of potential insecticidal and phytotoxic agents, which can be developed into eco-friendly pesticides and herbicides. semanticscholar.org Lignans and nor-lignans have demonstrated a variety of biological effects, including phytotoxicity. semanticscholar.org However, there is no specific research available that has investigated or reported on the insecticidal or phytotoxic properties of this compound.

Molecular Interactions and Pharmacological Target Identification of 4 Methoxymagnaldehyde E

In Silico Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. researchgate.net This method is instrumental in structure-based drug design for predicting the binding mode and affinity of a ligand to a target. researchgate.netmdpi.com

A critical aspect of molecular docking is the prediction of the binding affinity, often expressed as a binding energy value (in kcal/mol), which estimates the strength of the interaction between a ligand and a protein. cyberleninka.rurasayanjournal.co.in A more negative binding energy suggests a stronger and more stable interaction. rasayanjournal.co.in The process involves generating various poses of the ligand within the protein's binding site and using a scoring function to rank these poses. mdpi.com This scoring is a rapid, albeit crude, estimation of binding affinity. mdpi.com

While specific docking studies for 4'-Methoxymagnaldehyde E are not detailed in the provided search results, the general methodology is well-established. For instance, in studies of other compounds, researchers have used molecular docking to predict high affinities for various protein targets. Binding energies ranging from -5.0 to -11.6 kcal/mol have been reported for different ligand-receptor complexes, indicating significant binding potential. cyberleninka.ru The binding affinity is a key determinant of a compound's potential as a therapeutic agent. researchgate.netbiorxiv.org

Table 1: Illustrative Ligand-Protein Binding Affinities from Molecular Docking Studies

| Compound Class | Target Protein | Binding Energy (kcal/mol) | Reference |

| Pyridazine derivatives | mGlu8 Receptor | -5.0 to -8.7 | cyberleninka.ru |

| Pyridazine derivatives | NMDA GluN2B Receptor | -8.7 to -11.6 | cyberleninka.ru |

| Phytoconstituents | SARS-CoV-2 Mpro | -6.5 to -8.4 | icm.edu.pl |

| Fagopyrine | Leishmania donovani AdoMetDC | -9.42 | jabonline.in |

| Carpaine | Leishmania donovani AdoMetDC | -8.96 | jabonline.in |

| Anabsinthin | Leishmania donovani AdoMetDC | -8.66 | jabonline.in |

This table provides examples of binding affinities from various studies to illustrate the data generated from molecular docking and is not specific to this compound.

Beyond predicting binding energy, molecular docking visualizes the specific interactions between the ligand and the amino acid residues within the protein's active site. ekb.eg These interactions are crucial for the stability of the ligand-protein complex. The identification of these key residues provides a deeper understanding of the binding mechanism. ebi.ac.uk For example, studies have shown that hydrogen bonds and hydrophobic interactions play a significant role in the binding of ligands to their targets. cyberleninka.ruekb.eg In one study, the interaction of a ligand with residues such as Gly-29, Leu-87, and Glu-249 was identified as being critical for binding. jabonline.in Another example showed a characteristic network of hydrogen bonds with threonine, alanine, and aspartic acid residues. cyberleninka.ru

Molecular Dynamics Simulations for Ligand-Target Complex Stability

To further investigate the stability of the ligand-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. rasayanjournal.co.inunair.ac.id MD simulations provide a dynamic view of the complex over time, offering insights into its conformational changes and the persistence of key interactions. nih.gov

MD simulations track the movements of atoms in the ligand-protein complex over a specific period, revealing the dynamic nature of their interactions. nih.gov This analysis can confirm the stability of the binding pose obtained from docking. A stable complex will show minimal conformational changes throughout the simulation. rasayanjournal.co.in The simulation can also reveal how the ligand and protein adapt to each other's presence, which can be crucial for biological function.

The stability of the ligand-protein complex during an MD simulation is often quantified using Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) analyses. rasayanjournal.co.inresearchgate.net

RMSF measures the fluctuation of individual amino acid residues. Higher RMSF values indicate more flexible regions of the protein, often corresponding to loops or the N- and C-termini, while lower values indicate more stable regions, such as alpha-helices and beta-sheets, which are often part of the binding site. rasayanjournal.co.inmdpi.com

Table 2: Representative Data from RMSD and RMSF Analysis

| Complex | Average RMSD (nm) | Key Residue Fluctuations (RMSF) | Reference |

| Epicatechin-IL-6 | 0.213 | Lower fluctuations in binding site residues | rasayanjournal.co.in |

| 3,4-dihydroxybenzaldehyde-IL-6 | 0.218 | Higher fluctuations in loop regions | rasayanjournal.co.in |

| Apo_GG1 vs. GG1_bound | 1.059 Å (overall) | Loop regions showed greater fluctuations in the apo state. | mdpi.com |

This table presents example data from MD simulations to illustrate the typical outputs of RMSD and RMSF analyses and is not specific to this compound.

Types of Intermolecular Interactions

The stability of a ligand-protein complex is governed by various non-covalent intermolecular interactions. ebi.ac.uk These interactions determine the specificity and affinity of the binding.

The primary types of interactions include:

Hydrogen Bonds: These are formed between a hydrogen atom covalently bonded to an electronegative atom (like oxygen or nitrogen) and another nearby electronegative atom. They are highly directional and crucial for specificity. cyberleninka.ru

Van der Waals Forces: These are weak, short-range electrostatic attractions between fluctuating dipoles in all atoms. While individually weak, the cumulative effect of many van der Waals contacts can be substantial. mdpi.com

Electrostatic or Ionic Interactions (Salt Bridges): These are strong interactions that occur between oppositely charged residues, such as the carboxylate group of aspartic or glutamic acid and the amino group of lysine (B10760008) or arginine. cyberleninka.runih.gov

Pi-Pi Stacking: This interaction occurs between the aromatic rings of the ligand and aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

Structure Activity Relationship Sar Studies and Analogue Synthesis of 4 Methoxymagnaldehyde E

Systematic Modification of 4'-Methoxymagnaldehyde E Structure

Systematic modifications of the core structure of honokiol (B1673403) and its derivatives, such as 4'-O-methylhonokiol, have been a key strategy to probe the pharmacophore and enhance biological activities. These modifications primarily focus on the phenolic hydroxyl groups, the allyl side chains, and the biphenyl (B1667301) backbone.

A significant modification involves the methylation of the hydroxyl groups. For instance, replacing the hydroxyl group on one of the phenyl rings with a methoxy (B1213986) group, as seen in 4'-O-methylhonokiol, has been shown to enhance cytotoxicity against certain cancer cell lines. nih.gov This suggests that the free hydroxyl groups, while important for some activities, can also be sites of metabolic inactivation through glucuronidation and sulfation. nih.gov Protecting one of these hydroxyls as a methoxy ether can therefore improve the compound's metabolic stability and efficacy. nih.gov

Further modifications include the alteration of the allyl side chains. Saturation of the allyl double bonds to form propyl groups, as in tetrahydro-4'-O-methylhonokiol, has been shown to increase activity in some contexts. nih.gov The introduction of different alkyl or aryl groups at various positions on the biphenyl scaffold has also been explored to modulate lipophilicity and bioavailability. nih.gov Additionally, the introduction of nitrogen-containing functional groups, such as amino or acetamido groups, has been investigated to alter the electronic properties and potential for hydrogen bonding, leading to analogues with potent modulatory effects on GABAA receptors. univie.ac.atnih.gov

The following table summarizes some key systematic modifications on the honokiol scaffold and their observed impact on biological activity.

| Modification Site | Modification | Observed Effect on Biological Activity | Reference |

| Phenolic Hydroxyl Groups | Methylation (e.g., 4'-O-methylhonokiol) | Enhanced cytotoxicity against some cancer cells; improved metabolic stability. | nih.gov |

| Phenolic Hydroxyl Groups | Acetylation | Can modulate activity; may act as a prodrug. | nih.gov |

| Allyl Side Chains | Saturation to propyl groups | Increased activity in some assays. | nih.gov |

| Biphenyl Backbone | Introduction of nitrogen-containing groups (amino, acetamido) | Potent modulation of GABAA receptors. | univie.ac.atnih.gov |

| Biphenyl Backbone | Introduction of halogens (e.g., Bromo) | Can influence cytotoxicity and cell cycle arrest. | nih.gov |

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of analogues of this compound are largely guided by the SAR findings from honokiol and its derivatives. The goal is to create novel compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of honokiol analogues typically involves multi-step chemical pathways. A common and efficient method for constructing the biphenyl core is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. mdpi.com This reaction allows for the flexible combination of different substituted phenylboronic acids and phenyl halides to generate a diverse library of biphenyl scaffolds. mdpi.com

Once the biphenyl core is established, further modifications can be introduced. For example, O-alkylation of the phenolic hydroxyl groups can be achieved using various alkyl halides in the presence of a base like cesium carbonate (Cs2CO3). jst.go.jp This method allows for the regioselective introduction of different alkyl groups, including the methoxy group found in this compound. jst.go.jp

The synthesis of derivatives with modified side chains can be achieved through various organic reactions. For example, the allyl groups can be introduced via Claisen rearrangement or other allylation reactions. jst.go.jp Subsequent modification of these allyl groups, such as epoxidation followed by hydrolysis, can lead to the formation of diol derivatives, which have shown interesting biological activities. nih.govtandfonline.com

Chemo-enzymatic synthesis has emerged as a powerful tool for the synthesis of complex natural product analogues, offering high selectivity and milder reaction conditions. Lipases are commonly employed for the regioselective acylation and deacylation of hydroxyl groups, which is particularly useful in differentiating between the two phenolic hydroxyls of honokiol and its derivatives. acs.org

For instance, horseradish peroxidase (HRP) has been used to catalyze the oxidative coupling of simpler phenolic precursors like eugenol (B1671780) and tyrosol to form dimeric neolignans. acs.org This enzymatic approach can be combined with chemical steps, such as regioselective hydroxylation using reagents like 2-iodoxybenzoic acid (IBX), to generate a variety of magnolol (B1675913) and honokiol analogues. acs.org These chemo-enzymatic strategies provide access to novel structures that may be difficult to obtain through purely chemical methods. acs.org

Correlating Structural Features with Biological Activities

The extensive research on honokiol analogues has led to the establishment of several key structure-activity relationships.

The presence and position of the phenolic hydroxyl groups are critical for many biological activities, including antifungal and antioxidant effects. plos.org The unique pharmacophore of the hydroxylated biphenyl structure allows for interactions with a wide range of protein surfaces. plos.org However, as mentioned earlier, modification of these hydroxyls can enhance other activities, such as anticancer effects, by improving metabolic stability. nih.gov

For anti-inflammatory activity, studies on 4'-O-methylhonokiol and its analogues have shown that modifications at the phenolic hydroxyl and allyl positions can significantly impact the inhibition of targets like cyclooxygenase-2 (COX-2). nih.govresearchgate.net For example, the introduction of aryl carbamates at the free phenolic position of 4'-O-methylhonokiol resulted in potent COX-2 inhibitors. nih.gov

The following table provides examples of honokiol analogues and their reported biological activities.

| Analogue | Key Structural Feature | Reported Biological Activity | Reference |

| 4'-O-methylhonokiol | Methoxy group at 4' position | Anti-inflammatory, neuroprotective, anticancer | jst.go.jpjapsonline.com |

| 3'-Bromo-3,5'-diallyl-2'-hydroxyl-4-methoxy-1,1'-biphenyl | Bromine and methoxy substitution | Induced G0/G1 phase cell cycle arrest in cancer cells | nih.gov |

| 3-acetylamino-4'-O-methylhonokiol | Acetamido and methoxy groups | Potent modulator of GABAA receptors | univie.ac.atnih.gov |

| 3',5-Diallyl-2,4'-dihydroxy-[1,1'-biphenyl]-3,5'-dicarbaldehyde | Dicarbaldehyde substitution | Potent inhibitor of angiogenesis | acs.org |

| 1,1'-dityrosol-8,8'-diacetate | Dimeric structure from tyrosol | Potent α-glucosidase inhibitor | acs.org |

Computational Chemistry in SAR Analysis

Computational chemistry plays an increasingly important role in elucidating the SAR of honokiol derivatives and guiding the design of new analogues. Techniques such as pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies are employed to identify the key structural features responsible for a specific biological activity.

For instance, pharmacophore modeling has been used to understand the interaction of honokiol analogues with GABAA receptors. These models have identified key hydrophobic regions, as well as hydrogen bond donor and acceptor sites, that are crucial for binding and modulation of the receptor. univie.ac.atnih.gov

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to a large set of honokiol derivatives to correlate their 3D structural properties with their anti-proliferative activity. nih.gov These studies provide valuable insights into the steric and electrostatic fields around the molecules that are favorable for activity, thereby guiding the design of more potent anticancer agents. nih.gov Molecular docking studies are also used to predict the binding modes of honokiol derivatives within the active sites of target proteins, such as PI3-Kinase, providing a rational basis for their observed biological effects. ijper.org

Analytical Method Development and Validation for 4 Methoxymagnaldehyde E Quantification

Chromatographic Quantification Methods

Chromatographic techniques are the cornerstone for the separation, identification, and quantification of individual components from a complex mixture. For a compound like 4'-Methoxymagnaldehyde E, which belongs to the lignan (B3055560) family, methods such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly applicable. nih.govmdpi.comresearchgate.net

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC with Ultraviolet (UV) detection is a widely used technique for the quantification of phenolic compounds due to its simplicity, robustness, and cost-effectiveness. nih.gov The method is based on the principle that molecules absorb light at specific wavelengths. For this compound, which contains chromophores, UV detection is a suitable choice. mdpi.com The separation is typically achieved on a reverse-phase column, such as a C18 column, using a mobile phase gradient of an organic solvent (like acetonitrile (B52724) or methanol) and acidified water. nih.govnih.gov

A hypothetical HPLC-UV method for this compound could be developed and validated. The UV detection wavelength would be selected based on the maximum absorbance of the compound, likely around 280 nm, which is common for lignans (B1203133). mdpi.com

Illustrative HPLC-UV Method Parameters for this compound

| Parameter | Condition |

| Instrument | HPLC system with UV/Vis Diode Array Detector (DAD) |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (A) and 0.1% Formic Acid in Water (B) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 280 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Retention Time | ~8.5 min (Illustrative) |

Illustrative Calibration Data for this compound by HPLC-UV

| Concentration (µg/mL) | Peak Area (mAU*s) |

| 1 | 50,234 |

| 5 | 251,170 |

| 10 | 502,340 |

| 25 | 1,255,850 |

| 50 | 2,511,700 |

| 100 | 5,023,400 |

| Linearity (r²) | 0.9995 |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. google.com For non-volatile compounds like many lignans, a derivatization step is often required to increase their volatility. researchgate.net Trimethylsilyl ethers are common derivatives used for this purpose. researchgate.net GC-MS provides high chromatographic resolution and mass-selective detection, offering excellent specificity. researchgate.net

The analysis of this compound by GC-MS would likely involve an initial derivatization step. The subsequent separation would occur in a capillary column, and the mass spectrometer would detect the characteristic fragment ions of the derivatized compound, ensuring reliable identification and quantification.

Illustrative GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

| Instrument | Gas Chromatograph coupled with a Mass Spectrometer |

| Column | HP-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm) |

| Carrier Gas | Helium at 1.0 mL/min |

| Injector Temperature | 280 °C |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min |

| MS Ion Source Temp | 230 °C |

| MS Mode | Selected Ion Monitoring (SIM) |

| Target Ions (m/z) | Hypothetical: 366 (M+), 351, 295 (for TMS derivative) |

Illustrative Quantification Data for this compound by GC-MS

| Parameter | Value |

| Linear Range | 5 - 1000 ng/mL |

| Limit of Detection (LOD) | 1.5 ng/mL |

| Limit of Quantification (LOQ) | 5.0 ng/mL |

| Correlation Coefficient (r²) | 0.9991 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. nih.gov This technique is particularly suited for analyzing compounds in complex matrices like biological fluids and plant extracts, often without the need for derivatization. nih.gov For this compound, an LC-MS/MS method would offer superior sensitivity and specificity compared to HPLC-UV. researchgate.net

The method involves separating the analyte on an LC column, followed by ionization (e.g., using electrospray ionization - ESI) and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This mode monitors a specific precursor-to-product ion transition, providing exceptional selectivity. nih.gov

Illustrative LC-MS/MS Method Parameters for this compound

| Parameter | Condition |

| Instrument | UPLC system coupled to a Triple Quadrupole Mass Spectrometer |

| Column | C18 UPLC column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Gradient of Acetonitrile and 0.1% Formic Acid in Water |

| Flow Rate | 0.4 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition | Hypothetical: m/z 295.1 -> 277.1 |

| Collision Energy | 20 eV (Illustrative) |

Illustrative LC-MS/MS Validation Summary

| Parameter | Result |

| Linear Range | 0.1 - 200 ng/mL |

| LOD | 0.03 ng/mL |

| LOQ | 0.1 ng/mL |

| Intra-day Precision (%RSD) | < 5% |

| Inter-day Precision (%RSD) | < 7% |

| Accuracy (% Recovery) | 95 - 105% |

Method Validation Parameters and Regulatory Guidelines

The validation of an analytical method is crucial to ensure that it is suitable for its intended purpose. Regulatory bodies like the International Council for Harmonisation (ICH) provide guidelines on validation parameters.

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov Selectivity refers to the ability to differentiate and quantify the analyte from other substances in the sample. nih.gov In chromatography, this is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank and placebo samples. For mass spectrometry-based methods, the monitoring of specific ion transitions provides a high degree of specificity. nih.gov

Accuracy and Precision

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed using recovery studies by spiking a blank matrix with a known concentration of the analyte. mdpi.com Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variation), and reproducibility (inter-laboratory precision). mdpi.com The results are typically expressed as the percent recovery for accuracy and the relative standard deviation (%RSD) for precision. nih.gov

Illustrative Accuracy and Precision Data for this compound (LC-MS/MS)

| Spiked Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=6) | Accuracy (% Recovery) | Precision (% RSD) |

| Low QC (0.5) | 0.49 ± 0.03 | 98.0 | 6.1 |

| Mid QC (50) | 51.2 ± 2.1 | 102.4 | 4.1 |

| High QC (150) | 147.9 ± 5.9 | 98.6 | 4.0 |

Linearity and Range

Linearity demonstrates that test results are directly proportional to the concentration of the analyte in the sample within a given range. scielo.br This is typically evaluated by analyzing a series of dilutions of a standard solution and assessing the correlation coefficient (R²) of the resulting calibration curve, which should ideally be close to 1.0. researchgate.net The range is the interval between the upper and lower concentrations for which the method is shown to be precise, accurate, and linear. europa.eu

No specific linearity and range data for the analysis of this compound could be located.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, though not necessarily quantified, under the stated experimental conditions. The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. sysrevpharm.orgphcogres.com These values are crucial for analyzing trace amounts of a substance, such as impurities or low-concentration active ingredients. phcogres.com

Specific LOD and LOQ values for this compound have not been established in published literature.

Robustness and Ruggedness

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal use. nih.gov Ruggedness, often considered part of precision, assesses the reproducibility of results under various conditions, such as different analysts, instruments, or laboratories. nih.gov

No robustness or ruggedness studies for an analytical method for this compound are documented.

Stability Studies for Analytical Samples

Stability testing evaluates how the quality of a substance or product changes over time under the influence of environmental factors like temperature, humidity, and light. europa.eu For analytical purposes, the stability of both the sample solutions and the standard solutions must be determined to ensure that the results are reliable over the time required to perform the analysis.

There are no published stability studies for this compound in the context of analytical sample handling and storage.

Application of Validated Methods in Research

Validated analytical methods are essential for a wide range of research applications, from quality control in manufacturing to the quantification of compounds in complex matrices like plant extracts or biological fluids. mdpi.comnih.gov The development of a reliable method for this compound would be a prerequisite for any further research into its properties, occurrence, or potential applications. Without such a method, quantitative analysis and meaningful scientific investigation are not feasible.

Future Perspectives in 4 Methoxymagnaldehyde E Research

Exploration of Novel Biological Activities and Targets

Without baseline data on its biological effects, predicting new avenues for research is not feasible.

Advanced Biosynthetic Pathway Elucidation and Engineering

The metabolic route to 4'-Methoxymagnaldehyde E in Magnolia species has not been elucidated, a necessary precursor to any biosynthetic engineering efforts.

Development of Highly Potent and Selective Analogues

The synthesis of analogues is typically guided by initial structure-activity relationship (SAR) studies, which are absent for this compound.

Integration of Omics Technologies for Comprehensive Understanding

The application of genomics, transcriptomics, proteomics, or metabolomics to understand the effects and mechanisms of this compound is contingent on initial findings of significant biological activity.

Sustainable Production and Biorefinery Approaches

Research into sustainable production methods, whether through synthetic biology, metabolic engineering in microbial hosts, or advanced plant cultivation and extraction, requires a compelling reason for production, such as proven bioactivity. nih.gov

Collaborative Research Initiatives in Natural Product Chemistry

Collaborative efforts in natural product chemistry are often driven by promising initial discoveries. uoa.grresearchgate.netmedinadiscovery.comundip.ac.id The current lack of data on this compound provides little impetus for such large-scale initiatives.

常见问题

Q. How should researchers handle conflicting spectral data for this compound in public databases?

- Methodological Answer : Cross-validate data across authoritative sources (e.g., PubChem, NIST Chemistry WebBook). For disputed signals, re-run experiments under standardized conditions (e.g., 500 MHz NMR in CDCl₃) and publish corrections with error margins. Cite primary literature over aggregated databases to trace data provenance .

Q. What ethical considerations apply when sourcing plant-derived this compound?

- Methodological Answer : Ensure compliance with the Nagoya Protocol for access and benefit-sharing if using endemic plant species. Document institutional review board (IRB) approvals for ethnobotanical studies. Acknowledge traditional knowledge in publications and avoid biopiracy claims .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。